N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-3-9-22-25-26-23(30-22)19-14-16-10-5-7-12-18(16)27(19)15-21(28)24-17-11-6-8-13-20(17)29-4-2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,24,28) |
InChI Key |
JTFSCKBLBFHFDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the ethoxyphenyl group. Common reagents used in these reactions include ethyl iodide, hydrazine hydrate, and acetic anhydride. Reaction conditions often involve heating under reflux and the use of catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a key enzyme involved in a disease process or bind to a receptor to elicit a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- N-(2-ethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the ethoxy group and the propyl-substituted oxadiazole ring may influence its pharmacokinetic properties and interaction with biological targets.
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